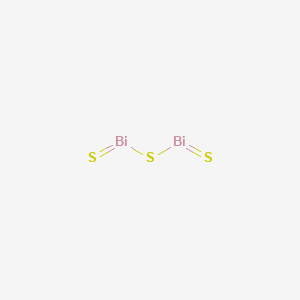

Bismuth sulfide (Bi2S3)

Descripción

Structure

2D Structure

Propiedades

IUPAC Name |

sulfanylidene(sulfanylidenebismuthanylsulfanyl)bismuthane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Bi.3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZABYETDLLXARHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

S=[Bi]S[Bi]=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Bi2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

12048-34-9 (Parent), 7783-06-4 (Parent) | |

| Record name | Bismuth sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001345079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

514.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1345-07-9 | |

| Record name | Bismuth sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001345079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bismuth sulfide (Bi2S3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Synthetic Methodologies for Bismuth Sulfide Bi2s3 Nanostructures and Thin Films

Solution-Phase Synthesis Approaches

Solution-phase methods are widely utilized for the synthesis of Bi2S3 due to their cost-effectiveness, scalability, and versatile control over product morphology. These techniques involve the chemical reaction of precursors in a liquid medium.

Solvothermal and hydrothermal methods involve chemical reactions in sealed vessels (autoclaves) using organic solvents or water as the reaction medium, respectively, at temperatures above their boiling points. The elevated temperature and pressure facilitate the dissolution of reactants and the crystallization of the product. These methods are highly effective for producing well-crystallized Bi2S3 nanostructures with diverse morphologies. ntu.edu.sg

The morphology of the resulting Bi2S3 is highly dependent on the choice of solvent, temperature, and precursors. For instance, using ethylene (B1197577) glycol (EG) as a solvent at 160°C can produce nanoparticles with a diameter of approximately 16 nm, while increasing the temperature to 180°C leads to the formation of urchin-like hierarchical structures. ntu.edu.sg When dimethylformamide (DMF) is used as the solvent, nanoparticles are formed at 160°C, but highly crystalline nanorods (127 nm breadth, 450 nm length) are produced at 180°C. ntu.edu.sg Other research has demonstrated the synthesis of coral-like Bi2S3 nanostructures using ethylenediamine (B42938) as a solvent and L-cysteine as a sulfur source. researchgate.net

| Method | Bismuth Source | Sulfur Source | Solvent/Reagents | Temperature | Resulting Morphology | Reference |

| Solvothermal | Bismuth nitrate (B79036) | Thiourea (B124793) | Ethylene Glycol (EG) | 160°C | Nanoparticles (~16 nm diameter) | ntu.edu.sg |

| Solvothermal | Bismuth nitrate | Thiourea | Ethylene Glycol (EG) | 180°C | Urchin-like hierarchical structures | ntu.edu.sg |

| Solvothermal | Bismuth nitrate | Thiourea | Dimethylformamide (DMF) | 180°C | Nanorods (~127 nm x 450 nm) | ntu.edu.sg |

| Solvothermal | Bismuth nitrate | L-cysteine | Ethylenediamine | - | Coral-like nanostructures | researchgate.net |

| Hydrothermal | Bismuth nitrate | D-penicillamine | Water | - | Flower-like nanostructures | researchgate.net |

Chemical Bath Deposition (CBD) is a simple and economical technique for depositing thin films onto substrates from an aqueous solution. mdpi.com The process relies on the controlled, slow precipitation of the desired compound from a solution containing the metal ions and a source of sulfide (B99878) ions. A complexing agent is typically used to control the release of metal ions, ensuring a slow, uniform deposition onto the substrate rather than rapid precipitation in the solution. sphinxsai.com

For Bi2S3 thin films, a typical chemical bath consists of a bismuth salt like bismuth nitrate [Bi(NO3)3], a sulfur source such as thiourea (CH4N2S) or sodium thiosulfate (B1220275) (Na2S2O3), and a complexing agent like triethanolamine (B1662121) (TEA) or ethylenediaminetetraacetic acid (EDTA). mdpi.comscholarsresearchlibrary.com The deposition is carried out at relatively low temperatures, often around 60°C. mdpi.comsphinxsai.com The film thickness can be controlled by varying the deposition time and the number of deposition cycles. mdpi.comdntb.gov.uauacj.mx Studies have shown that film thicknesses from 190 to 600 nm can be achieved, yielding films with an orthorhombic crystalline structure. mdpi.comdntb.gov.uauacj.mx More recently, L-cysteine has been explored as a novel sulfur precursor in CBD, which initially forms amorphous films that become crystalline upon annealing. preprints.org

| Bismuth Source | Sulfur Source | Complexing Agent | Temperature | Substrate | Resulting Film Properties | Reference |

| Bi(NO3)3 | Thiourea (CH4N2S) | Triethanolamine (TEA) | 60°C | Soda lime glass | Orthorhombic, 190-600 nm thick | mdpi.comdntb.gov.uauacj.mx |

| Bi(NO3)3 | Sodium Thiosulfate (Na2S2O3) | EDTA | - | Glass | Orthorhombic, grain size 94-358 Å | scholarsresearchlibrary.com |

| - | L-cysteine | - | - | FTO glass | Amorphous, becomes crystalline after annealing | preprints.org |

| Bismuth ions | Thioacetamide (B46855) | EDTA disodium (B8443419) salt | 60-80°C | Glass, Si, Quartz | Hexagonal, 80-400 nm thick | sphinxsai.com |

This low-temperature aqueous method involves the initial formation of primary nanoparticles via co-precipitation, followed by a "digestive" or self-assembly process where these nanoparticles organize into more complex structures. nih.govresearchgate.net This technique is particularly effective for creating hierarchical microstructures.

In a typical synthesis, bismuth nitrate, thioglycolic acid, and thioacetamide are reacted in water at temperatures as low as 25-70°C. nih.govresearchgate.net This co-precipitation generates primary Bi2S3 nanocrystals with sizes ranging from 15 to 40 nm. nih.gov During the subsequent digestive process, these primary nanoparticles first self-assemble into quasi-one-dimensional worm-like structures. These, in turn, form sponge-shaped microstructures which further refine into flower- or dandelion-like architectures, depending on the synthesis temperature and the chemical environment of the digestion medium. nih.govresearchgate.net The entire process results in single-phase orthorhombic Bi2S3. nih.gov

| Bismuth Source | Sulfur Source(s) | Medium | Temperature | Process | Resulting Morphology | Reference |

| Bismuth nitrate | Thioglycolic acid, Thioacetamide | Water | 25-70°C | Co-precipitation followed by digestive self-assembly | Hierarchical flower- or dandelion-like microstructures from 15-40 nm primary particles | nih.govresearchgate.net |

| Bismuth nitrate | Thioglycolic acid | Water | 70°C | Colloidal synthesis | Orthorhombic nanoparticles (2-15 nm) | researchgate.net |

Microwave-assisted synthesis is a rapid and energy-efficient method for producing nanomaterials. nju.edu.cn The process utilizes the efficient heating of polar solvents and reactants by microwave irradiation, leading to significantly reduced reaction times compared to conventional heating methods. acs.orgnih.gov

Ethylene glycol is often used as the solvent because its high polarizability makes it an excellent microwave-absorbing agent, enabling rapid heating. acs.orgnih.gov In one approach, a single-source precursor, such as an N-methyl-N-ethanoldithiocarbamate complex of Bi(III), is dispersed in ethylene glycol and subjected to microwave irradiation (e.g., 800 W), leading to the formation of Bi2S3 nanoparticles. acs.orgnih.govacs.orgnih.gov Alternatively, separate bismuth and sulfur precursors, like bismuth nitrate and thiourea, can be used. This method can successfully produce pure orthorhombic Bi2S3 nanorods with diameters of about 10 nm and lengths up to 300 nm in a very short time. nju.edu.cn

| Bismuth Source | Sulfur Source | Solvent | Key Features | Resulting Morphology | Reference |

| Bi(III) dithiocarbamate (B8719985) complex | (Single-source precursor) | Ethylene Glycol | Rapid heating, short reaction time (e.g., 5 min) | Spherical nanoparticles | acs.orgnih.gov |

| Bismuth nitrate | Thiourea | Formaldehyde (B43269) solution | Fast, simple, efficient | Nanorods (~10 nm diameter, up to 300 nm length) | nju.edu.cn |

Ultrasonic synthesis, or sonochemistry, utilizes high-intensity ultrasound to create, expand, and collapse microscopic bubbles in a liquid—a phenomenon known as acoustic cavitation. The collapse of these bubbles generates localized hot spots with extremely high temperatures (~5000 K) and pressures, driving chemical reactions to form nanomaterials. nju.edu.cn This method is known for being fast, convenient, and environmentally friendly. nju.edu.cn

Bi2S3 nanorods can be prepared sonochemically from an aqueous solution of bismuth nitrate and a sulfur source like sodium thiosulfate or thioacetamide. nju.edu.cn The presence and type of complexing agents, such as ethylenediaminetetraacetic acid (EDTA), triethanolamine (TEA), or sodium tartrate, play a crucial role in controlling the nucleation and growth rates, thereby influencing the diameter and length of the resulting nanorods. nju.edu.cnnju.edu.cn For example, using EDTA as the complexing agent can produce aggregated nanorods with an average diameter of 15 nm. nju.edu.cn

| Bismuth Source | Sulfur Source | Reagents/Solvent | Key Features | Resulting Morphology | Reference |

| Bismuth nitrate | Sodium thiosulfate | Water, Complexing agents (EDTA, TEA, Sodium Tartrate) | Acoustic cavitation drives reaction; complexing agents control size | Nanorods of varying dimensions | nju.edu.cnnju.edu.cn |

| Bismuth nitrate | Thioacetamide (TAA) | Water, Complexing agents | Sonochemical reaction | Nanorods | nju.edu.cn |

| Bi(DTC) complex | (Single-source precursor) | DMF, Hexadecylamine (B48584) | Ultrasonic agitation at ambient temperature | Nanowires | researchgate.net |

| Bismuth nitrate | Sodium sulfide | Aqueous ionic liquid [EMIM][EtSO4] | Environmentally friendly, fast | Sphere-like nanostructures | nih.gov |

Vapor-Phase Deposition Techniques

Vapor-phase deposition involves the transport of precursor materials in the vapor state to a substrate, where they react or condense to form a thin film. These methods are often used to produce high-quality, uniform films.

Several vapor-phase techniques have been used to synthesize Bi2S3 thin films, including aerosol-assisted chemical vapor deposition (CVD) and metal-organic chemical vapor deposition (MOCVD). mdpi.comroyalsocietypublishing.org In a novel approach, a solution-based combustion-assisted film deposition technique, which is a variant of mist CVD, has been developed for low-temperature deposition. nih.gov This method uses precursors that also act as fuel and oxidizer (e.g., bismuth nitrate as the oxidizer and thiourea & hydrazine (B178648) hydrate (B1144303) as the fuel) to create an exothermic reaction that facilitates film formation at lower temperatures. nih.gov Another method involves a two-step process where a nano-bismuth layer is first deposited on a substrate using pulse-plating, followed by a vulcanization step in a thioacetamide solution to convert it into a Bi2S3 thin film. royalsocietypublishing.org A one-step, open-air pressure solution-based deposition technique has also been developed using BiCl3 and thiourea, which can produce highly crystalline films at 450°C in a matter of minutes. acs.org

| Technique | Precursors | Key Features | Resulting Morphology | Reference |

| Solution-based Combustion-assisted (Mist CVD) | Bi(NO3)3 (oxidizer), Thiourea & Hydrazine hydrate (fuel) | Low-temperature deposition via exothermic reaction | Thin Film | nih.gov |

| Pulse-plating and Vulcanization | Bismuth (for plating), Thioacetamide (for vulcanization) | Two-step process: metal deposition followed by sulfidation | Thin Film | royalsocietypublishing.org |

| One-Step Solution Deposition | BiCl3, Thiourea | Rapid (minutes), open-air, high crystallinity at 450°C | Horizontally oriented Thin Film | acs.org |

| Aerosol Assisted Chemical Vapor Deposition (CVD) | - | Mentioned as a known method for Bi2S3 film synthesis | Thin Film | mdpi.com |

Chemical Vapor Deposition (CVD)

Chemical Vapor Deposition (CVD) involves the reaction of precursor gases on a heated substrate to form a solid film. This technique offers excellent control over the film's stoichiometry and morphology. acs.orgmdpi.com While it can sometimes introduce impurities, CVD is a cost-effective method for producing Bi2S3 thin films. mdpi.commdpi.com

Various precursors can be utilized in the CVD process for Bi2S3. For instance, a novel, green, and open-air pressure solution-based deposition technique has been developed using less toxic and commercially available precursors like BiCl3 and thiourea. acs.org The mixing mode of these precursors and the synthesis temperature are critical parameters that influence the deposition time, crystallinity, and surface morphology of the Bi2S3 films. acs.org Research has shown that films synthesized at a moderate temperature of 450°C exhibit a continuous surface with high crystallinity. acs.org

CVD-grown Bi2S3 nanosheets have demonstrated distinct photoluminescence peaks, indicating the high quality of the synthesized material. mdpi.com The choice of precursors and deposition conditions allows for the tailoring of the material's properties for specific applications. acs.orgmdpi.com

Thermal Evaporation

Thermal evaporation is a PVD method where a material is heated in a vacuum chamber until it evaporates and then condenses onto a substrate. heegermaterials.comresearchgate.net This technique is widely used for preparing Bi2S3 thin films due to its simplicity and speed. scielo.br High-purity Bi2S3 in the form of pellets, pieces, or powder is used as the source material. heegermaterials.com

The process can be carried out by evaporating Bi2S3 powder directly or by co-evaporating bismuth and sulfur from separate sources. researchgate.net The substrate temperature during deposition plays a crucial role in determining the structural, stoichiometric, optical, and electrical properties of the films. researchgate.net For instance, depositing Bi2S3 on substrates at temperatures ranging from 80°C to 290°C has been shown to improve the optical properties of the films. researchgate.net

Thermal annealing in a sulfur atmosphere can further enhance the crystallinity and cohesion of the deposited films. researchgate.net The band gap of the films can be tuned through this process; for example, the band gap of a deposited film was found to increase from 1.28 eV to 1.33 eV after annealing at 400°C. researchgate.net

| Thermal Evaporation Method | Source Material | Key Parameters | Reported Findings | Reference |

| Compound Evaporation | Bi2S3 Powder | Substrate Temperature (80-290°C) | Improved optical properties at higher temperatures. | researchgate.net |

| Co-evaporation | Bismuth and Sulfur | Annealing in Sulfur Atmosphere (400°C) | Increased band gap from 1.28 eV to 1.33 eV. | researchgate.net |

| Rapid Thermal Evaporation | Bi2S3 | Source Temperature (~600°C), Substrate Temperature (100-300°C) | Used to produce absorber layer for solar cells. | researchgate.netroyalsocietypublishing.org |

Surface Sulfurization Techniques

Surface sulfurization is a "top-down" approach for synthesizing Bi2S3 nanostructures and thin films. mdpi.com This method typically involves the reaction of a bismuth-containing precursor, such as a bismuth-based metal-organic framework or bismuth oxide, with a vapor-phase sulfur source at high temperatures. mdpi.com

One common procedure involves the electroplating of nano-bismuth particles onto a conductive substrate, such as fluorine-doped SnO2 (FTO) coated glass. researchgate.netroyalsocietypublishing.org The electroplating is performed using a solution like saturated bismuth potassium citrate. royalsocietypublishing.org The deposited nano-bismuth film is then oxidized in a muffle furnace. researchgate.netroyalsocietypublishing.org Finally, the oxidized film is vulcanized by placing it in a thioacetamide solution, which acts as the sulfur source, to form Bi2S3 thin films. researchgate.netroyalsocietypublishing.org The temperature at which the vulcanization is carried out significantly affects the morphology and photoelectrochemical properties of the resulting films. researchgate.net

This method allows for the preparation of high-quality Bi2S3 thin films with good photoabsorption in the visible region, making them promising for photoelectrochemical applications. researchgate.netroyalsocietypublishing.org

Solid-State and Other Fabrication Strategies

Solid-state synthesis methods offer alternative routes to produce bulk and nanostructured Bi2S3, often with unique properties beneficial for applications like thermoelectrics.

Melt and Growth Processes

Melt and growth processes are employed to produce crystalline Bi2S3. Bismuth has a relatively low melting point of 520°F (271°C). youtube.comyoutube.com To create crystals, the temperature is typically raised to 700-800°F. youtube.com As the molten bismuth cools, crystals begin to form. youtube.com The crystallized form of bismuth is slightly less dense than its liquid form, causing the crystals to float. youtube.com

Geochemical studies have shown that in natural ore deposits, sulphide melting at high temperatures (around 650°C) can lead to the enrichment and redistribution of precious metals like gold and silver within the sulfide melt. juniorminingnetwork.com This process of melt-fluid partitioning is also relevant to understanding the formation of Bi2S3-containing mineral assemblages. juniorminingnetwork.com

Spark Plasma Sintering (SPS)

Spark Plasma Sintering (SPS) is a powerful technique used to consolidate powders into dense bulk materials. researchgate.netcolab.wsosti.gov It is particularly effective for fabricating polycrystalline Bi2S3 with high relative densities (>90%). researchgate.netcolab.wscambridge.org The process often starts with the synthesis of Bi2S3 powders through methods like mechanical alloying. researchgate.netcolab.wsosti.gov

In the SPS process, the powder is loaded into a graphite (B72142) die and subjected to pressure while a large DC current is passed through it, leading to rapid heating. mdpi.com The SPS temperature is a critical parameter that influences the grain size, density, and texture of the resulting Bi2S3 bulk material. researchgate.netcolab.ws Elevating the SPS temperature can promote grain growth and densification, which can enhance thermoelectric properties. researchgate.netcolab.ws However, excessive temperatures can lead to the volatilization of sulfur and bismuth, resulting in a porous microstructure. researchgate.netcolab.ws

Research has shown that by optimizing the SPS temperature, the thermoelectric figure of merit (ZT) of Bi2S3 can be significantly improved. researchgate.netcolab.wsosti.gov For instance, a maximum ZT value of 0.22 at 573 K was achieved for a Bi2S3 sample sintered at 673 K for 5 minutes. researchgate.netcolab.ws

| SPS Sintering Temperature | Bi:S Ratio | Effect on Microstructure | Thermoelectric Property | Reference |

| 623 K | 2:2.80 | Smaller grain size | Lower power factor | cambridge.org |

| 673 K | 2:2.78 | Grain growth and densification | Highest ZT value of 0.22 at 573 K | researchgate.netcolab.wscambridge.org |

| 723 K | 2:2.75 | Increased S deficiency | Decreased power factor | cambridge.org |

| 773 K | 2:2.78 | Slightly oriented texture | Highest power factor of 205 μW m⁻¹ K⁻² at room temperature | cambridge.org |

| 823 K | 2:2.79 | Porous microstructure due to volatilization | Lower ZT value | cambridge.org |

Synthesis from Precursor Complexes

The synthesis of bismuth sulfide (Bi2S3) nanostructures from precursor complexes is a versatile approach that offers significant control over the final product's properties. This method can be broadly categorized into single-source and dual-source precursor routes.

In the single-source precursor (SSP) approach, a single compound contains both bismuth and sulfur atoms within its molecular structure. These precursors are designed to decompose under specific conditions, such as solvothermal or microwave-assisted heating, to yield Bi2S3. This method is advantageous as it can provide a more uniform and controlled release of the constituent elements, leading to highly uniform nanostructures. For instance, high-quality Bi2S3 nanorods have been successfully synthesized via the solvothermal treatment of novel single-source precursors like metal di-n-octyl-dithiophosphates (M[S2P(OC8H17)2]3, where M=Bi). acs.orgresearchgate.netscispace.com Similarly, bismuth(III) dithiocarbamate complexes, such as N-methyl-N-ethanoldithiocarbamate complexes of Bi(III), have been used as SSPs for the microwave-assisted synthesis of Bi2S3 nanoparticles. acs.org Other examples include the use of bismuth(III) thiourea and thiosemicarbazide (B42300) complexes, which decompose to form rod-shaped Bi2S3 nanostructures. researchgate.netresearchgate.net The decomposition of the single-source precursor complex Bi(ACDA)3 (where HACDA is 2-aminocyclopentene-1-dithiocarboxylic acid) through a simple solvothermal process has also been reported to produce Bi2S3 nanoparticles. researchgate.net

The dual-source precursor method involves the reaction of separate bismuth and sulfur sources in a suitable solvent. This approach is widely used due to the commercial availability and variety of the precursors. A common bismuth source is bismuth nitrate pentahydrate (Bi(NO3)3·5H2O), while the sulfur source can be varied to control the reaction kinetics and morphology of the final product. For example, fluorescent Bi2S3 nanoparticles have been biosynthesized using bismuth nitrate pentahydrate and sodium sulfite (B76179) (Na2SO3) as the precursor salts in the presence of the fungus Fusarium oxysporum. nih.gov Another frequently used sulfur source is thioacetamide (CH3CSNH2), which reacts with bismuth salts like bismuth chloride to form Bi2S3 nanostructures. d-nb.info The reaction between bismuth nitrate and thiourea in a formaldehyde solution under microwave irradiation has also been employed to prepare Bi2S3 nanorods. nju.edu.cn

The table below summarizes various precursor complexes used for the synthesis of Bi2S3.

| Precursor Type | Bismuth Source | Sulfur Source | Synthetic Method | Resultant Morphology |

| Single-Source | Bi[S2P(OC8H17)2]3 | (part of complex) | Solvothermal | Nanorods |

| Single-Source | [BiL3] (L = N-methyl-N-ethanoldithiocarbamate) | (part of complex) | Microwave Irradiation | Nanoparticles |

| Single-Source | [Bi6(pydc)8(Hpydc)2(tu)8] | (part of complex) | Solution Decomposition | Nanorods |

| Dual-Source | Bismuth(III) neodecanoate | Thioacetamide | Hot Injection | Nanoneedles, Nanorods |

| Dual-Source | Bismuth nitrate | Thiourea | Microwave Irradiation | Nanorods |

| Dual-Source | Bismuth chloride | Thioacetamide | Hot Injection | Nanodots, Nanorods |

Control of Morphology and Size during Synthesis

The morphology and size of Bi2S3 nanostructures are critical determinants of their physical and chemical properties, and consequently, their applications. These characteristics can be precisely controlled by manipulating various parameters during the synthesis process.

Reaction Temperature and Time: The reaction temperature and duration significantly influence the nucleation and growth kinetics of Bi2S3 nanocrystals. For example, in the synthesis using bismuth(III) neodecanoate and thioacetamide, nanoneedles of about 45 nm in length are formed at 105 °C with long reaction times, whereas highly crystalline nanorods of about 30 nm in length are dominant at 165 °C, irrespective of the reaction time. bohrium.comrsc.org Generally, higher temperatures can lead to faster growth rates and larger crystal sizes. researchgate.net The duration of the synthesis also plays a role; for instance, the size of Bi2S3 nanorods can be tuned by controlling the reaction time in a solvothermal process using single-source precursors. acs.org

Solvents and Capping Agents: The choice of solvent and the use of capping agents are crucial for controlling the morphology of Bi2S3 nanostructures. Different solvents can influence the precursor's solubility and decomposition rate, thereby affecting the growth pattern. A study showed that altering the solvent in a solvothermal synthesis from water to an ethylene glycol/water mixture resulted in a change from sphere-like particles (100–300 nm) to uniform spherical nanospheres (50–90 nm). researchgate.net The use of different solvents such as oleylamine, oleic acid, and hexadecylamine with a single-source precursor led to variations in the growth pattern and shape of Bi2S3 nanoparticles. nih.gov

Capping agents, or surfactants, adsorb onto the surface of the growing nanocrystals, passivating the surface and sterically hindering aggregation. More importantly, they can selectively bind to specific crystallographic facets, promoting anisotropic growth and leading to various morphologies like nanorods, nanowires, and nanosheets. For instance, ethylenediaminetetraacetic acid (EDTA) has been used as a capping agent to change the morphology of Bi2S3 from nanorods to nanoplates by partially blocking the preferential growth direction. researchgate.net Similarly, polyvinylpyrrolidone (B124986) (PVP) has been employed as a structure-directing reagent. acs.org The use of starch as a capping agent has been shown to prevent the agglomeration of Bi2S3 nanoparticles, resulting in uniform, quasi-spherical shapes with an average size of ~11 nm. acs.org

Precursor Concentration and Ratio: The concentration of the precursors and their molar ratio also have a profound effect on the final size and shape of the Bi2S3 nanostructures. In a hot injection synthesis using bismuth chloride and thioacetamide, increasing the precursor concentration led to an increase in both the diameter and length of the resulting nanorods. d-nb.info The molar ratio of bismuth to sulfur is also a key factor. An excess of bismuth tends to favor the formation of nanostructures with a small aspect ratio, such as nanodots, while an excess of sulfur promotes the growth of nanorods. d-nb.info The morphology of Bi2S3 can be tuned from nanofibers to "urchin-like" structures by using different bismuth salts (BiCl3 vs. Bi(NO3)3) which exhibit different dissociation kinetics. researchgate.net

The following table provides a summary of how different synthetic parameters can be adjusted to control the morphology and size of Bi2S3 nanostructures.

| Parameter | Variation | Effect on Morphology/Size |

| Temperature | 105 °C vs. 165 °C | Formation of nanoneedles vs. nanorods |

| Solvent | Water vs. Ethylene Glycol/Water | Sphere-like particles vs. Uniform nanospheres |

| Capping Agent | Without vs. With EDTA | Nanorods vs. Nanoplates |

| Capping Agent | Starch | Quasi-spherical nanoparticles (~11 nm) |

| Precursor Ratio (Bi:S) | Excess Bi vs. Excess S | Small aspect ratio nanostructures vs. Nanorods |

| Precursor Concentration | Increasing concentration | Increased diameter and length of nanorods |

Advanced Structural Characterization and Anisotropy in Bismuth Sulfide Bi2s3 Materials

Crystalline Structure Analysis of Bi2S3

The fundamental properties of Bi2S3 are deeply rooted in its specific crystalline arrangement. This structure is the basis for the material's anisotropic behavior and its tendency to form various one- and two-dimensional nanomorphologies.

Bismuth sulfide (B99878) crystallizes in an orthorhombic structure, which is a key determinant of its physical and chemical characteristics. mdpi.comacs.org This crystal system is defined by three unequal axes at right angles. For Bi2S3, the established space group is Pbnm (No. 62). scispace.commdpi.comacs.org The unit cell contains four molecules of Bi2S3, totaling 20 atoms. mdpi.com This relatively low symmetry contributes to the material's anisotropic properties. scispace.commdpi.com

Investigations using X-ray diffraction (XRD) have consistently confirmed the orthorhombic phase of synthesized Bi2S3 nanostructures, from thin films to nanowires. acs.orgacs.orguacj.mxpreprints.org The lattice parameters, while showing slight variations depending on the synthesis method and form, are generally in agreement with established standards.

Table 1: Crystallographic Data for Orthorhombic Bi2S3

| Parameter | Reported Value | Source |

|---|---|---|

| Crystal System | Orthorhombic | mdpi.comacs.orglabapress.com |

| Space Group | Pbnm (No. 62) | scispace.commdpi.comacs.org |

| Lattice Constants | a = 11.147 Å, b = 11.305 Å, c = 3.981 Å | mdpi.com |

| a = 11.170 Å, b = 11.319 Å, c = 3.992 Å | acs.orglabapress.com | |

| a = 11.121 Å, b = 11.263 Å, c = 3.973 Å | acs.org |

The orthorhombic crystal structure of Bi2S3 is inherently anisotropic, leading to direction-dependent properties and growth patterns. mdpi.comacs.orgacs.org The structure is characterized by (Bi4S6)n ribbons that are arranged into a layered, or lamellar, configuration. acs.org Within these layers, atoms are strongly bonded, but the layers themselves are connected by weaker van der Waals forces. labapress.comacs.org

This weak interlayer bonding is the primary driver for the anisotropic growth of Bi2S3 crystals. mdpi.com Growth is much faster along certain crystallographic directions, particularly the advanceseng.com direction (c-axis), than others. acs.orgacs.orgresearchgate.net This preferential growth leads to the spontaneous formation of one-dimensional (1D) and two-dimensional (2D) nanostructures, such as rods, wires, and ribbons. acs.orgacs.orgresearchgate.net Researchers have proposed a two-stage crystallization mechanism for some 1D structures, involving an initial formation of particles followed by a subsequent anisotropic growth phase dictated by the intrinsic crystal structure. acs.orgacs.org This inherent structural anisotropy is a key feature exploited in the controlled synthesis of various Bi2S3 morphologies. advanceseng.com

Hierarchical Microstructures and Nanoscale Morphologies

The intrinsic anisotropy of Bi2S3 facilitates the fabrication of a rich variety of nanostructures with controlled dimensionality. scispace.commdpi.com These structures are generally classified as zero-dimensional (0D), one-dimensional (1D), or two-dimensional (2D), based on the number of dimensions confined to the nanoscale. nih.gov

Zero-dimensional nanostructures are confined at the nanoscale in all three dimensions, typically resulting in spherical or quasi-spherical shapes like nanoparticles and nanospheres. nih.govrsc.org The synthesis of 0D Bi2S3 nanostructures has been achieved through various methods, including hot-injection and solvothermal decomposition. advanceseng.comnih.gov

Research has shown that the morphology of these nanoparticles can be precisely controlled by tuning reaction parameters. For instance, in a hot-injection synthesis using bismuth(III) neodecanoate and thioacetamide (B46855), the reaction temperature and time are critical. advanceseng.comrsc.org Lower temperatures (e.g., 105°C) initially yield nanospheres, which can evolve into more elongated nanoneedles with longer reaction times. advanceseng.com This demonstrates the ability to control the transition from 0D to quasi-1D structures by managing the synthesis kinetics. advanceseng.comrsc.org

Table 2: Examples of 0D Bi2S3 Nanostructure Synthesis

| Nanostructure | Synthesis Method | Key Findings | Source |

|---|---|---|---|

| Nanospheres to Nanoneedles | Hot-injection | At 105°C, morphology evolved from nanospheres to nanoneedles (approx. 45 nm length) with increasing reaction time. | advanceseng.comrsc.org |

| Nanoparticles | Solvothermal Decomposition | Decomposition of a Bi(III) dithiocarboxylate complex in various solvents yielded diverse morphologies including nanospheres. | nih.gov |

One-dimensional nanostructures, which are confined in two dimensions and extended in one, are the most widely studied morphology for Bi2S3 due to its strong anisotropic growth habit. acs.orgzjnu.edu.cn These structures include nanowires, nanorods, nanoribbons, and nanobelts, which have been synthesized using methods like hydrothermal, solvothermal, and microwave-assisted routes. acs.orgzjnu.edu.cn

Nanowires and Nanorods: These are the most common 1D forms. Bi2S3 nanowires have been synthesized via simple hydrothermal methods, resulting in ultralong, single-crystalline structures with diameters of 60–80 nm and lengths of several micrometers. acs.orgresearchgate.net High-resolution transmission electron microscopy (HRTEM) confirms their orthorhombic phase and preferential growth along the advanceseng.com direction. acs.orgacs.org Nanorods, which have a lower aspect ratio than nanowires, have also been widely produced. advanceseng.comresearchgate.net Their dimensions can be controlled; for example, using hexadecylamine (B48584) as a capping agent can result in ultrathin nanorods, while specific reaction temperatures (e.g., 165°C) in hot-injection synthesis can yield highly crystalline nanorods of about 30 nm in length. advanceseng.comnih.gov

Nanoribbons and Nanobelts: These structures are ribbon-like, with a rectangular cross-section. Bi2S3 nanoribbons have been prepared using solvothermal techniques, where the growth mechanism can involve a solid-solution-solid transformation from a NaBiS2 precursor. researchgate.net Microbelts, with dimensions of 30-50 nm in thickness and 0.8-2 μm in width, have been fabricated via a facile hydrothermal route. acs.orgacs.org The concentration of precursors, such as the sulfur source, can be a critical factor in determining whether the final morphology is a nanosheet, nanoribbon, or nanowire. bohrium.com

Table 3: Research Findings on 1D Bi2S3 Nanostructures

| 1D Nanostructure | Synthesis Method | Typical Dimensions | Growth Direction | Source |

|---|---|---|---|---|

| Nanowires | Hydrothermal | Diameter: 60-80 nm; Length: >1 µm | advanceseng.com | acs.org |

| Nanorods | Hot-injection | Length: ~30 nm | Not specified | advanceseng.comrsc.org |

| Nanorods | Ultrasonic | Diameter: 10-20 nm; Length: 100-200 nm | Not specified | researchgate.net |

| Nanoribbons | Solvothermal | Millimeter scale length | Preferential advanceseng.com | researchgate.net |

| Microbelts | Hydrothermal | Thickness: 30-50 nm; Width: 0.8-2 µm | Not specified | acs.orgacs.org |

Two-dimensional nanostructures are confined in only one dimension, resulting in sheet-like or plate-like morphologies. nih.gov For Bi2S3, these include nanosheets, nanoplates, and thin films.

Nanosheets and Nanoplates: Large-area, highly crystalline 2D Bi2S3 nanosheets have been synthesized using novel methods such as a two-step process involving the sulfurization of ultrathin bismuth oxide (Bi2O3) sheets. researchgate.net A facile liquid-phase exfoliation (LPE) method has also been successfully used to fabricate 2D Bi2S3 nanosheets. researchgate.net In other approaches, the morphology can be controlled by reactant concentration; for instance, a low concentration of a sulfur precursor during hydrothermal vulcanization of a Bi2O3 thin film can induce the formation of Bi2S3 nanosheets. bohrium.com

Thin Films: Bi2S3 thin films are often prepared for applications in optoelectronics. uacj.mx The chemical bath deposition (CBD) technique is a common, cost-effective method for depositing these films onto substrates. mdpi.comuacj.mx Studies show that deposition parameters such as time and the number of deposited layers directly influence the film thickness, which can range from approximately 190 to 600 nm. uacj.mx Post-deposition annealing can be used to transform as-deposited amorphous films into a crystalline orthorhombic phase. preprints.org

Table 4: Research Findings on 2D Bi2S3 Nanostructures

| 2D Nanostructure | Fabrication Method | Key Findings | Source |

|---|---|---|---|

| Nanosheets | Liquid Phase Exfoliation (LPE) | Successful fabrication of 2D nanosheets from bulk material. | researchgate.net |

| Nanosheets | Sulfurization of Bi2O3 sheets | Scalable synthesis of large-area, highly crystalline, and anisotropic nanosheets. | researchgate.net |

| Thin Films | Chemical Bath Deposition (CBD) | Film thickness (190-600 nm) controlled by deposition time; films show uniform morphology and orthorhombic structure. | uacj.mx |

| Thin Films | CBD with annealing | Annealing transforms amorphous Bi2S3 into the crystalline orthorhombic phase. | preprints.org |

Three-Dimensional (3D) Hierarchical Architectures (Nanoflowers, Urchin-like, Microspheres)

The self-assembly of nanoscale building blocks, such as nanorods and nanosheets, into complex 3D superstructures is a key area of research for fabricating advanced functional materials. tsijournals.comtsijournals.com For Bi2S3, these hierarchical architectures provide a large surface area and unique electronic properties, making them suitable for applications in photocatalysis, sensors, and energy storage. rsc.orgrsc.orgnih.gov Various synthesis methods, including hydrothermal, solvothermal, and sonochemical routes, have been developed to control the morphology of these intricate structures. nih.govresearchgate.net

Nanoflowers

Bi2S3 nanoflowers are complex structures typically assembled from nanorod or nanosheet petals. These architectures have been successfully synthesized through various methods, including hydrothermal and solvothermal processes. nih.govscientific.net

Synthesis: A common approach is the hydrothermal method, where bismuth salts (e.g., bismuth nitrate) and a sulfur source (e.g., thioacetamide or thiourea) react in a solvent. nih.govnju.edu.cn For instance, single-crystalline flower-like Bi2S3 has been synthesized via a green hydrothermal method using D-penicillamine as a capping agent, which influences the morphology. nih.gov Another route involves a topotactic transformation, where hierarchical Bi2WO6 nanoflowers are used as a precursor template, which is then sulfurized using thioacetamide (TAA) to form Bi2S3 nanoflowers composed of 1D nanorods. rsc.org Solvothermal routes using ethylene (B1197577) glycol as the medium and polyvinylpyrrolidone (B124986) (PVP) as a structure-directing reagent have also proven effective. rsc.org

Formation Mechanism: The formation of nanoflowers often involves an initial nucleation stage followed by a self-assembly process. In a topotactic transformation, the process begins with the formation of the precursor template (e.g., Bi2WO6 nanoflowers), followed by an ion-exchange reaction where the template is converted to Bi2S3 while retaining the hierarchical morphology. rsc.org In other methods, Bi2S3 nuclei are formed first and then grow into nanorods or nanosheets, which subsequently self-assemble into flower-like superstructures to minimize surface energy. rsc.orgmdpi.com

Urchin-like Structures

Urchin-like Bi2S3 architectures are spherical superstructures composed of radially aligned nanorods, giving them a spiny appearance. These structures are of interest due to their high surface area and potential applications in photocatalysis and energy storage. rsc.orgrsc.org

Synthesis: Urchin-shaped structures are often synthesized via hydrothermal or sonochemical methods. rsc.orgresearchgate.net A facile and rapid sonochemical method has been used to create urchin-shaped Fe3O4@Bi2S3 core-shell structures. rsc.org One-pot solvothermal routes have also been employed to synthesize sea-urchin shaped Bi2S3/CdS hierarchical heterostructures. rsc.org The choice of solvent and sulfur source, such as thiourea (B124793), plays a crucial role in achieving the desired urchin-like morphology. researchgate.net In some syntheses, surfactants like hydroxyethyl (B10761427) cellulose (B213188) (HEC) are used to guide the assembly of nanorods into these spherical colonies. researchgate.net

Formation Mechanism: The formation mechanism typically involves the rapid creation of initial Bi2S3 nuclei or core structures, followed by the outward, radial growth of nanorods on their surface. rsc.org For instance, in the synthesis of Bi2S3/CdS heterostructures, sea-urchin shaped Bi2S3 nanoflowers form first, which then serve as a scaffold for the subsequent growth of CdS nanoparticles on the surface of the Bi2S3 nanorods. rsc.org

Microspheres

Bi2S3 microspheres are spherical assemblies that can be solid, hollow, or composed of smaller nanostructures like nanoflakes or nanorods.

Synthesis: These structures are commonly prepared using solvothermal and ion-exchange methods. nih.govrsc.org Heterostructured Bi2S3/BiOBr microspheres have been synthesized via a one-pot solvothermal method. rsc.org A novel approach for creating Bi2S3/ZnS heterostructures involves an in-situ cation-exchange process between pre-synthesized ZnS microspheres and a bismuth source like bismuth(III) chloride. nih.gov A urea-assisted solvothermal method has also been used to fabricate Bi2S3 microspheres for photocatalytic applications. researchgate.net

Table 1: Synthesis Methods for 3D Hierarchical Bi2S3 Architectures

| Architecture | Synthesis Method | Precursors/Reagents | Key Findings | Reference |

|---|---|---|---|---|

| Nanoflower | Topotactic Transformation | Bi2WO6 precursor, Thioacetamide (TAA) | Hierarchical Bi2S3 nanoflowers composed of 1D nanorods were formed. | rsc.org |

| Nanoflower | Hydrothermal | Bismuth nitrate (B79036), D-penicillamine | Single-crystalline nanoflowers were synthesized; morphology depends on the ratio of Bi3+ to D-penicillamine. | nih.gov |

| Urchin-like | Sonochemical | Fe3O4 nanoparticles, Bismuth nitrate, Thiourea | Developed urchin-shaped Fe3O4@Bi2S3 core-shell structures with photocatalytic activity. | rsc.org |

| Urchin-like | Hydrothermal | Bismuth nitrate, Thiourea, Hydroxyethyl cellulose (HEC) | HEC assists in the formation of urchin-like colonies from nanorods. | researchgate.net |

| Microsphere | In-situ Ion-Exchange | ZnS microspheres, Bismuth(III) chloride | Created Bi2S3/ZnS heterostructure microspheres with enhanced photocatalytic activity. | nih.gov |

| Microsphere | Solvothermal | Bismuth nitrate, Thiourea, Polyvinylpyrrolidone (PVP) | Produced flowerlike microspheres with a high surface area (32.4 m²/g). | rsc.org |

Spectroscopic and Microscopic Characterization Techniques

A suite of analytical techniques is essential to investigate the crystallinity, morphology, composition, and optical properties of Bi2S3 materials. bohrium.com These methods provide a comprehensive understanding of the material's structure-property relationships.

Microscopic Techniques

Scanning Electron Microscopy (SEM): SEM is widely used to study the surface morphology of Bi2S3 architectures. It provides detailed images of 3D structures like nanoflowers, urchin-like assemblies, and microspheres, revealing their size, shape, and how they are assembled from smaller components like nanorods or nanosheets. scientific.netchalcogen.roresearchgate.netias.ac.in

Transmission Electron Microscopy (TEM): TEM and High-Resolution TEM (HRTEM) offer deeper insight into the nanostructure. TEM can visualize the individual nanorods or nanowires that make up the hierarchical structures. researchgate.netnju.edu.cn HRTEM is powerful enough to resolve the lattice fringes of the crystal, confirming the single-crystalline nature of the nanostructures and allowing for the measurement of lattice spacing. researchgate.netutexas.edu Selected Area Electron Diffraction (SAED) patterns, obtained via TEM, are used to confirm the orthorhombic crystal structure of Bi2S3. researchgate.netresearchgate.net

Spectroscopic Techniques

X-ray Diffraction (XRD): XRD is the primary technique for determining the crystal structure and phase purity of synthesized Bi2S3. The diffraction peaks in an XRD pattern can be indexed to the orthorhombic phase of bismuthinite (JCPDS No. 17-0320), confirming the successful synthesis of the material. ias.ac.inresearchgate.net The sharpness and intensity of the peaks provide information about the material's crystallinity. nih.gov Furthermore, the Scherrer formula can be applied to the peak broadening to estimate the average crystallite size. chalcogen.roias.ac.in

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique used to determine the elemental composition and chemical oxidation states of the constituent elements. For Bi2S3, XPS spectra confirm the presence of bismuth and sulfur. High-resolution scans of the Bi 4f and S 2p regions show characteristic peaks corresponding to Bi³⁺ and S²⁻, respectively, verifying the formation of Bi2S3. semanticscholar.orgresearchgate.netacs.org XPS can also be used to analyze the valence band structure. researchgate.net

Raman Spectroscopy: Raman spectroscopy is a non-destructive technique used to probe the vibrational modes of a material, which are unique to its crystal structure. For Bi2S3, Raman spectra typically show characteristic peaks corresponding to Bi-S stretching and bending modes, further confirming the orthorhombic structure. researchgate.netresearchgate.net The technique is also sensitive to crystal quality and strain. tsijournals.comresearchgate.net

Energy-Dispersive X-ray Spectroscopy (EDS/EDX): Often coupled with SEM, EDS is used for elemental analysis. It confirms the presence of bismuth and sulfur in the sample and can provide a quantitative analysis of their atomic and weight percentages, allowing for verification of the material's stoichiometry. researchgate.netnih.govut.ac.ir

UV-Visible Diffuse Reflectance Spectroscopy (DRS): This technique is used to determine the optical properties of Bi2S3, particularly its band gap energy. By analyzing the absorption spectrum, a Tauc plot can be generated to calculate the band gap, which is a critical parameter for photocatalytic and optoelectronic applications. mdpi.comsrce.hr

Photoluminescence (PL) Spectroscopy: PL spectroscopy provides insights into the electronic properties of the material, specifically the recombination of photo-excited electron-hole pairs. Emission peaks can be related to band-edge transitions as well as defect states within the material, such as sulfur vacancies. ut.ac.irut.ac.irresearchgate.net

Table 2: Summary of Characterization Techniques for Bismuth Sulfide (Bi2S3)

| Technique | Information Obtained | Typical Findings for Bi2S3 | Reference |

|---|---|---|---|

| XRD | Crystal structure, phase purity, crystallite size | Confirms orthorhombic phase (bismuthinite); crystallite size often in the nanometer range. | ias.ac.inresearchgate.net |

| SEM | Surface morphology, size, and aggregation of 3D structures | Reveals nanoflower, urchin-like, and microsphere architectures. | scientific.netchalcogen.ro |

| TEM/HRTEM | Internal nanostructure, crystallinity, lattice spacing | Shows assembly of nanorods/nanosheets; confirms single-crystalline nature. | researchgate.netresearchgate.net |

| XPS | Elemental composition, chemical oxidation states (Bi³⁺, S²⁻) | Confirms purity and the Bi³⁺ and S²⁻ states. | semanticscholar.orgacs.org |

| Raman Spectroscopy | Vibrational modes, confirmation of crystal structure | Shows characteristic peaks for Bi-S bonds, confirming the orthorhombic structure. | researchgate.netresearchgate.net |

| EDS/EDX | Elemental composition and stoichiometry | Verifies the presence of Bi and S in approximately a 2:3 atomic ratio. | nih.govut.ac.ir |

| UV-Vis DRS | Optical absorption, band gap energy | Determines the direct band gap, typically around 1.3-1.7 eV. | mdpi.commdpi.com |

| PL Spectroscopy | Electron-hole recombination, defect states | Identifies emission peaks related to band transitions and sulfur vacancies. | ut.ac.irresearchgate.net |

Fundamental Electronic and Optical Properties of Bismuth Sulfide Bi2s3 : Theoretical and Experimental Investigations

Electronic Band Structure Studies

The electronic band structure of a material governs its electrical and optical properties. For bismuth sulfide (B99878), extensive research has been conducted to understand its band structure through various theoretical and experimental techniques.

Density Functional Theory (DFT) Calculations (GGA-PBE, HSE06, MBJLDA)

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of materials. Different exchange-correlation functionals are employed within DFT to approximate the complex many-body interactions of electrons.

GGA-PBE: The Generalized Gradient Approximation with the Perdew-Burke-Ernzerhof (PBE) functional is a widely used method for DFT calculations. For Bi₂S₃, GGA-PBE calculations have predicted electronic band gaps in the range of 1.40 eV to 1.50 eV for the relaxed crystal structure. acs.orgunica.it These values are in reasonable agreement with some experimental data. acs.orgunica.it

HSE06: The Heyd-Scuseria-Ernzerhof (HSE06) hybrid functional often provides more accurate band gap predictions than standard GGA functionals. For a two-dimensional Bi₂S₃ monolayer, the HSE06 functional calculated a significantly larger indirect band gap of 2.05 eV compared to the 1.12 eV predicted by PBE. uantwerpen.be In bulk Bi₂S₃, calculations using HSE06 with spin-orbit coupling have yielded a band gap of 1.47 eV. ucl.ac.uk This highlights the importance of the chosen functional in accurately determining the electronic properties.

MBJLDA: The modified Becke-Johnson (mBJ) potential combined with the Local Density Approximation (LDA) for correlation (MBJLDA) is another advanced functional known for providing accurate band gap values, often comparable to more computationally expensive GW calculations. blogspot.comscielo.br For Bi₂S₃, the MBJLDA functional has been used to refine band structure calculations, suggesting it as a method to achieve results closer to experimental observations. rsc.orgresearchgate.net

| Functional | Calculated Band Gap (eV) | Reference |

|---|---|---|

| GGA-PBE | 1.40 - 1.50 | acs.orgunica.it |

| HSE06 (monolayer) | 2.05 | uantwerpen.be |

| HSE06 + SOC (bulk) | 1.47 | ucl.ac.uk |

| MBJLDA | Used for improved accuracy | rsc.orgresearchgate.net |

Spin-Orbit Coupling (SOC) Effects on Electronic Structure

Due to the presence of the heavy bismuth atom, spin-orbit coupling (SOC) plays a significant role in determining the electronic structure of Bi₂S₃. The inclusion of SOC in theoretical calculations has a noticeable impact on the band gap. Generally, considering SOC effects leads to a reduction in the calculated band gap of Bi₂S₃. researchgate.net For instance, one study showed that including SOC decreased the band gap by approximately 0.2 eV in Bi₂S₃ nanoribbons. acs.org Another calculation demonstrated a decrease from 1.38 eV to 1.03 eV when SOC was taken into account. researchgate.net This reduction is a crucial factor for obtaining theoretical values that align more closely with experimental results.

Theoretical Prediction of Fundamental Band Gap Character (Direct/Indirect)

There is an ongoing discussion in the scientific community regarding the nature of the fundamental band gap of Bi₂S₃, with theoretical and experimental results sometimes presenting conflicting views.

Many theoretical studies based on DFT calculations predict that bulk Bi₂S₃ has an indirect band gap . researchgate.netacs.org However, some theoretical work also suggests that the band gap of the relaxed crystal is nearly direct . acs.orgunica.it

Interestingly, some research points to a unique "nesting-like" band gap nature in Bi₂S₃. rsc.org This means that while the fundamental gap is technically indirect, there are regions in the band structure near the center of the Brillouin zone with similar slopes for the conduction and valence bands. rsc.org This feature allows for quasi-direct transitions that can dominate in optical experiments, leading to strong absorption characteristics typical of direct-gap semiconductors. rsc.org Experimental techniques like photoreflectance and absorption often suggest a direct-like character for the band gap. rsc.org

Analysis of Valence Band Maximum (VBM) and Conduction Band Minimum (CBM)

The location of the Valence Band Maximum (VBM) and the Conduction Band Minimum (CBM) in the Brillouin zone determines the nature of the band gap.

Theoretical calculations have indicated that for Bi₂S₃, the VBM and CBM are located at different points in k-space, confirming its indirect band gap nature in these models. researchgate.netacs.org Specifically, some studies place the VBM along the Γ–Y path and at the Z-point, while the CBM is found between the Γ and Y points of the k-path. researchgate.netacs.org The VBM is primarily composed of Bi 6s, Bi 6p, and S 3p orbitals, while the CBM is mainly formed by Bi 6p, S 3s, and S 3p orbitals. researchgate.netsci-hub.sescispace.com

Quantum Confinement Effects on Electronic Properties

When the dimensions of a semiconductor are reduced to the nanoscale, quantum confinement effects become significant, leading to size-dependent electronic and optical properties.

Size-Dependent Electronic Structure Modulation

In Bi₂S₃ nanostructures, such as nanoribbons and nanocrystals, the electronic structure, particularly the band gap, is strongly influenced by their size. unica.itacs.org Theoretical and experimental studies have shown that the band gap of Bi₂S₃ can be tuned by controlling the size of the nanoparticles. researchgate.netrsc.org

For Bi₂S₃ nanoribbons, the band gap exhibits an inverse dependence on the square of the ribbon length (∝ L⁻²). acs.org This quantum confinement effect is most pronounced for nanostructures with dimensions smaller than approximately 3 nanometers. unica.itacs.orgresearchgate.net Below this size, a significant increase in the band gap can be observed. For instance, in Bi₂S₃ nanoribbons, the band gap can increase by as much as 0.5 to 0.8 eV for nanoparticles smaller than 3 nm. researchgate.net For ribbons longer than 3 nm, the quantum confinement effect becomes weak, and the band gap converges towards the bulk value. acs.org This tunability of the band gap through size modulation opens up possibilities for tailoring the optical and electronic properties of Bi₂S₃ for specific applications.

| Nanostructure Size | Effect on Band Gap | Reference |

|---|---|---|

| < 3 nm | Sizable increase in band gap (up to 0.8 eV) | unica.itacs.orgresearchgate.net |

| > 3 nm | Weak confinement, band gap approaches bulk value | acs.org |

Midgap States and Trap Level Characterization

The electronic structure of bismuth sulfide is significantly influenced by the presence of midgap states, which are electronic states located within the band gap. These states primarily arise from stoichiometric imbalances, such as sulfur and bismuth vacancies, which create trap states that can capture charge carriers. researchgate.netresearchgate.net The presence of these trap states is a critical factor limiting the performance of Bi₂S₃-based devices. researchgate.net

In colloidal Bi₂S₃ nanocrystals, photoexcited holes are rapidly captured by these intragap states. unica.it These traps are often located on the metal-rich surfaces of the nanocrystals due to incomplete passivation. unica.it In larger nanocrystals, a surface trap density of at least one trap per sixteen Bi₂S₃ units has been observed. unica.it The n-type semiconducting nature of Bi₂S₃ is often attributed to sulfur vacancies. researchgate.net Post-treatment of Bi₂S₃ thin films with sulfur has been shown to passivate these trap states at grain boundaries, leading to increased carrier lifetime and mobility. researchgate.netacs.org The presence of midgap states acting as charge traps has been used to explain the transport characteristics observed in Bi₂S₃ nanowires. researchgate.net

First-principles calculations have shown that surfaces of Bi₂S₃ nanowires can induce unique one-dimensional-like electronic states located approximately 300 meV above the valence band. unica.it Experimental evidence from photocurrent studies on Bi₂S₃ modified electrodes indicates the existence of an oxidizable surface trap at about -0.15 V versus a silver/silver chloride electrode. psu.edu

Charge Carrier Transport Mechanisms

The movement of charge carriers, primarily electrons in the case of Bi₂S₃, dictates its electrical properties. Understanding the mechanisms governing carrier concentration, mobility, and conductivity is crucial for optimizing its performance in electronic and thermoelectric applications.

Bismuth sulfide is intrinsically an n-type semiconductor, meaning that electrons are the majority charge carriers. scispace.commdpi.com This behavior is largely attributed to the presence of native defects, particularly sulfur vacancies, which act as donors. labapress.com The intrinsic carrier concentration at room temperature has been reported to be approximately 3 x 10¹⁸ cm⁻³. scispace.commdpi.compveducation.org

Hall effect measurements have consistently shown negative Hall coefficients, confirming the dominance of electrons in charge transport. northwestern.edu Studies on sulfur-deficient Bi₂S₃ have revealed carrier densities on the order of 10²⁰ cm⁻³. northwestern.edu In thin films, the charge carrier concentration can be influenced by preparation conditions. For instance, Bi₂S₃ thin films annealed in a nitrogen-sulfur atmosphere exhibited a carrier concentration of 6.9 x 10¹⁹ cm⁻³. researchgate.net Doping with elements like CaCl₂ can significantly increase the electron concentration by up to two orders of magnitude. acs.org

The mobility in Bi₂S₃ is anisotropic due to its crystal structure. labapress.com For instance, in bulk Bi₂S₃ materials sintered from nanorods, the carrier mobility parallel to the c-axis was found to be 137.7 cm²V⁻¹s⁻¹, while it was 348 cm²V⁻¹s⁻¹ perpendicular to the c-axis at room temperature. labapress.com Hall mobility measurements in sulfur-deficient Bi₂S₃ show a temperature dependence following a power law, suggesting a combination of phonon-limited and impurity-limited conduction mechanisms. northwestern.edu Doping with CaCl₂ has been shown to not only increase carrier concentration but also enhance electron mobility. acs.org Conversely, the low electron mobility in Bi₂S₃ nanoparticles leads to a weak dependence of the band gap on particle size. psu.edu

The electrical conductivity of bismuth sulfide is directly related to its carrier concentration and mobility. Intrinsic Bi₂S₃ exhibits relatively high resistivity, with room-temperature values around 10⁵ Ω·cm. scispace.commdpi.com However, the conductivity can be significantly enhanced by introducing sulfur vacancies, increasing it by several orders of magnitude. northwestern.edu

The electrical resistivity of Bi₂S₃ is highly anisotropic. labapress.com For example, the resistivity of bulk Bi₂S₃ along the pressing direction can be an order of magnitude higher than that parallel to it. labapress.com Doping has proven to be an effective strategy to improve electrical conductivity. For instance, doping with CaCl₂ has led to a remarkable 370-fold increase in electrical conductivity. acs.org The electrical conductivity of undoped Bi₂S₃ thin films has been measured to be on the order of 10⁻⁶ Ω⁻¹cm⁻¹. chalcogen.ro In contrast, highly crystalline Bi₂S₃ films with closely packed crystallites have achieved a low dark electrical resistivity of 0.014 Ω·cm without any post-treatment. acs.org

| Property | Value | Conditions/Notes | Source |

|---|---|---|---|

| Intrinsic Carrier Concentration | 3 x 10¹⁸ cm⁻³ | Room Temperature | scispace.commdpi.compveducation.org |

| Carrier Concentration (Sulfur-deficient) | ~10²⁰ cm⁻³ | - | northwestern.edu |

| Electron Mobility | ~200 cm²/Vs | Room Temperature | scispace.commdpi.compveducation.org |

| Electron Mobility (Thin Film) | 0.44 cm²V⁻¹s⁻¹ | Annealed in N₂-S atmosphere | researchgate.net |

| Intrinsic Resistivity | ~10⁵ Ω·cm | Room Temperature | scispace.commdpi.com |

| Electrical Conductivity (Undoped Thin Film) | 10⁻⁶ Ω⁻¹cm⁻¹ | - | chalcogen.ro |

| Electrical Resistivity (Highly Crystalline Film) | 0.014 Ω·cm | Dark conditions, no post-treatment | acs.org |

Time-resolved microwave conductivity (TRMC) is a powerful technique for investigating charge carrier dynamics without the need for electrical contacts. Studies using TRMC have been instrumental in understanding the influence of post-treatments on the charge transport properties of Bi₂S₃ thin films. researchgate.netacs.org These investigations have shown that treating evaporated Bi₂S₃ thin films with sulfur can effectively passivate trap states at grain boundaries, leading to an increase in both carrier lifetime and mobility. acs.org Conversely, post-treatment with bismuth was found to enhance crystallinity and charge-carrier mobility, but it also significantly increased the carrier density. acs.org TRMC measurements, in conjunction with other techniques, provide valuable insights into the recombination mechanisms and the role of trap states in limiting the performance of Bi₂S₃-based devices. ox.ac.uk

Optical Response and Non-Linear Optical Phenomena

Bismuth sulfide exhibits interesting linear and non-linear optical properties. Its direct band gap, which falls in the range of 1.3 to 1.7 eV, allows for a high absorption coefficient in the near-infrared and visible regions of the electromagnetic spectrum. labapress.commdpi.com

The third-order nonlinear coefficient (χ⁽³⁾) of Bi₂S₃ nanocrystals, measured using the Z-scan technique, is on the order of 1.43 x 10⁻¹¹ esu. mdpi.com This value is smaller than the theoretically calculated value for bulk Bi₂S₃, a difference attributed to the quantum confinement effect in the nanocrystals. mdpi.com Studies on Bi₂S₃ nanorods have demonstrated optical switching behavior at wavelengths of 532, 780, and 1064 nm. rsc.org Furthermore, nanocomposite films of Bi₂S₃ with PMMA exhibit self-defocusing nonlinearity. researchgate.net Two-dimensional Bi₂S₃ has been shown to possess strong nonlinearity, which has been utilized to demonstrate all-optical switches and diodes based on the nonlinear behavior of diffraction rings. researchgate.net

| Property | Value | Measurement Technique/Conditions | Source |

|---|---|---|---|

| Third-order nonlinear coefficient (χ⁽³⁾) | 1.43 x 10⁻¹¹ esu | Z-scan technique on nanocrystals | mdpi.com |

| Optical Switching | Observed at 532, 780, and 1064 nm | On nanorods | rsc.org |

Light Absorption Coefficient Analysis

Bismuth sulfide exhibits a high light absorption coefficient, typically on the order of 10⁴ to 10⁵ cm⁻¹ in the visible and near-infrared spectral regions. mdpi.comut.ac.irresearchgate.netresearchgate.net Some studies have reported even higher absorption coefficients, reaching up to 10⁶ cm⁻¹. researchgate.net This strong absorption is advantageous for photovoltaic applications, as it enables the material to efficiently harvest sunlight. mdpi.com The high absorption coefficient means that a relatively thin film of Bi2S3 can absorb a significant portion of incident light. mdpi.com

The absorption properties are linked to its electronic band structure. While theoretical calculations suggest an indirect band gap for Bi2S3, experimental studies often indicate a direct-like character. rsc.org This is attributed to a "nesting-like" band gap, where the conduction and valence bands have similar slopes near the Γ point of the Brillouin zone, allowing for quasi-direct transitions that dominate optical experiments. rsc.org The absorption onset for Bi2S3 is approximately 1.30 eV at room temperature, which is considered optimal for maximizing the power conversion efficiency of single-junction solar cells according to the Shockley-Queisser limit. rsc.org

The value of the optical band gap can vary depending on the synthesis method, crystallinity, dimensionality, and dopant concentration, with reported values ranging from 1.3 eV to 1.7 eV. mdpi.comut.ac.irresearchgate.netresearchgate.net For instance, Bi2S3 nanostructures synthesized by an ultrasonic method showed a calculated band gap of 2.37 eV, indicating a blue shift compared to the bulk material. ut.ac.irtandfonline.com

Photoluminescence (PL) Spectroscopy and Size-Dependent Emission

Photoluminescence (PL) spectroscopy of bismuth sulfide reveals insights into its electronic transitions and defect states. The emission properties of Bi2S3 are strongly dependent on its size, a phenomenon attributed to quantum confinement effects in its nanostructures. mdpi.comacs.org

Bulk Bi2S3 has a direct band gap of approximately 1.3 eV. wanggenerator.com However, when synthesized as nanocrystals, a blue shift in the emission wavelength is often observed. For example, Bi2S3 nanoparticles prepared by a reflux method exhibited a PL peak near 580 nm, which is a significantly shorter wavelength than what would be expected from the bulk band gap. mdpi.com Similarly, Bi2S3 nanocrystals have shown an emission band centered at 365 nm. acs.org This blue shift is a direct consequence of the quantum confinement of charge carriers within the nanoparticles. acs.org

The PL spectra of Bi2S3 can also be influenced by crystal defects, such as sulfur vacancies. These vacancies can create deep trap states within the band gap, providing alternative pathways for the recombination of electron-hole pairs. mdpi.comresearchgate.net This can lead to multiple emission peaks. For instance, Bi2S3 nanoparticles have shown a strong emission peak at 358 nm, attributed to the recombination of trapped electron-hole pairs in sulfur vacancies, and a smaller peak at 723 nm. researchgate.net In some cases, exfoliation of bulk Bi2S3 into nanosheets has resulted in the appearance of a new PL peak around 685 nm, alongside the main peak which shifts to around 900 nm. mdpi.com

Investigations of Non-Linear Optical Coefficients (χ(3))

Bismuth sulfide exhibits significant third-order nonlinear optical (NLO) properties, which are crucial for applications in all-optical switching and other photonic devices. The third-order nonlinear optical susceptibility, denoted as χ(3), is a key parameter that quantifies this nonlinearity.

Experimental measurements using the Z-scan technique on Bi2S3 nanocrystals have determined the value of χ(3) to be approximately 1.43 × 10⁻¹¹ esu. mdpi.com It has been noted that this experimental value is smaller than the first-principle calculated value for bulk Bi2S3, a difference that is attributed to the quantum confinement effect in the nanocrystals. mdpi.com

The NLO response of Bi2S3 can be tuned by creating nanocomposites. For example, in Sb2S3/RGO (antimony sulfide/reduced graphene oxide) nanocomposites, the third-order nonlinear susceptibility was found to be tunable with the concentration of graphene, reaching values as high as 8.63 × 10⁻¹² esu. mdpi.com This tunability opens up possibilities for designing materials with tailored NLO properties for specific applications. The real part of χ(3), associated with the Kerr effect, has also been shown to be enhanced in such composites. mdpi.com

Optical Switching Device Principles

The strong nonlinear optical response of bismuth sulfide makes it a promising material for the development of all-optical switching devices. uobasrah.edu.iqresearchgate.net These devices utilize light to control light, offering the potential for ultrafast signal processing in photonic networks. uobasrah.edu.iq

The fundamental principle behind all-optical switching in Bi2S3 is based on its nonlinear absorption and/or nonlinear refraction. uobasrah.edu.iq In a typical setup, a strong "pump" laser beam excites the Bi2S3 material, inducing a change in its optical properties. This change then modulates the transmission, reflection, or refraction of a weaker "probe" or "signal" beam. uobasrah.edu.iq

For instance, two-dimensional Bi2S3 has demonstrated strong nonlinearity through spatial self-phase modulation, which has been used to experimentally realize all-optical switches. researchgate.net In such a device, the diffraction rings of a laser beam passing through the material change their pattern based on the incident light intensity, enabling a switching function. researchgate.netresearchgate.net Bi2S3 nanowire films have also shown potential for optical switching applications with response times in the millisecond range. wanggenerator.com The mechanism involves the generation of electron-hole pairs upon light irradiation with photon energy higher than the material's band gap, leading to an increase in charge carrier concentration and a change in conductance. wanggenerator.com

Furthermore, all-optical diodes have been designed using a combined structure of 2D Bi2S3 and tin(II) sulfide (SnS2) nanosheets. researchgate.net This device leverages the contrasting nonlinear optical properties of the two materials—saturable absorption in Bi2S3 and reverse saturable absorption in SnS2—to achieve nonreciprocal light propagation. researchgate.net

Lattice Dynamics and Phonon Studies

The study of lattice dynamics and phonons in bismuth sulfide is essential for understanding its thermal and electrical transport properties, as well as its electron-phonon and photon-phonon interactions. aps.org Raman scattering spectroscopy and first-principles calculations are powerful tools for investigating the vibrational modes of Bi2S3.

Raman Scattering Spectroscopy of Bi2S3 Nanostructures

Raman spectroscopy is a non-destructive technique that provides detailed information about the vibrational modes of a material. The Raman spectra of Bi2S3 are typically observed in the range of 30–300 cm⁻¹. mdpi.com

Several Raman-active phonon modes have been identified in Bi2S3 nanostructures. aps.orgresearchgate.net A comprehensive study combining experimental micro-Raman scattering and theoretical calculations has provided assignments for these modes. aps.org For orthorhombic Bi2S3, a number of Raman modes have been predicted and are in good agreement with experimental observations. researchgate.net

Some of the commonly reported Raman peaks for Bi2S3 include those around 188 cm⁻¹, 238 cm⁻¹, and 262 cm⁻¹. scielo.br The modes at 188 cm⁻¹ and 238 cm⁻¹ are attributed to Ag vibrational modes, while the peak at 262 cm⁻¹ is assigned to a B1g vibrational mode. scielo.br Other observed modes include those at approximately 70, 96, 113, 125, 169, and 186 cm⁻¹. aps.org In some studies of Bi2S3 nanosheets, Raman modes at 33, 38, 46, and 53 cm⁻¹ have been observed for the first time. aps.orgresearchgate.net

The relative intensities of the Raman peaks can be sensitive to the excitation wavelength and laser power. researchgate.netresearchgate.net For example, the relative intensities of the 38, 100, and 262 cm⁻¹ peaks change considerably with the excitation wavelength. researchgate.netresearchgate.net Furthermore, the Raman modes of 2D Bi2S3 nanosheets can show a shift towards higher wavenumbers compared to bulk samples, which may be associated with a decrease in long-range Coulombic interactions in few-layer nanosheets. mdpi.com

Experimentally Observed Raman Modes in Bi2S3

| Raman Shift (cm⁻¹) | Symmetry Assignment | Reference |

|---|---|---|

| 33, 38, 46, 53 | Not specified | aps.orgresearchgate.net |

| 168.37 | B1g(LO) | rsc.org |

| 188 | Ag | scielo.br |

| 190.18 | Ag(TO) | rsc.org |

| 238 | Ag | scielo.br |

| 239.86 | Ag(TO) | rsc.org |

| 262 | B1g | scielo.br |

| 266.89 | B1g(LO) | rsc.org |

First-Principles Calculations of Phonon Modes and Dispersion

First-principles calculations, based on density functional theory (DFT), are a powerful tool for understanding the lattice dynamics of materials. aps.org Such calculations have been performed for orthorhombic Bi2S3 to predict its phonon modes and dispersion curves. researchgate.netacs.org

For a 20-atom primitive cell of Bi2S3, there are 60 zone-center phonon modes. aps.org First-principles calculations predict a series of Raman-active phonon modes that are in good agreement with experimental Raman scattering data. aps.orgresearchgate.net These calculations have been instrumental in assigning the experimentally observed Raman peaks to specific phonon modes. aps.orgacs.org For instance, DFT analysis has shown that two peaks located at 166.6 and 210.3 cm⁻¹ are due to longitudinal optical phonon modes with B1g symmetry, while three peaks at 84.6, 151, and 259.6 cm⁻¹ are attributed to B2g modes. acs.org

The calculations also provide the full phonon dispersion curves, which show how the phonon frequencies vary across the Brillouin zone. researchgate.net In these calculations, it is important to account for the polar character of Bi2S3, which leads to the splitting of longitudinal-optical (LO) and transverse-optical (TO) phonon branches near the zone center due to long-range Coulomb interactions. researchgate.net This effect is incorporated by considering the Born effective charges. researchgate.net The calculated phonon dispersion curves for Bi2S3 are in good agreement with available neutron-scattering data for the equilibrium state. aps.org

Calculated Phonon Modes in Orthorhombic Bi2S3

| Calculated Frequency (cm⁻¹) | Symmetry | Reference |

|---|---|---|

| 84.6 | B2g | acs.org |

| 151 | B2g | acs.org |

| 166.6 | B1g | acs.org |

| 210.3 | B1g | acs.org |

| 259.6 | B2g | acs.org |

Electron-Phonon and Photon-Phonon Interactions

The interactions between electrons, photons, and phonons (quantized lattice vibrations) in Bismuth Sulfide (Bi₂S₃) are fundamental to understanding its electrical transport, thermal, and optical properties. These interactions dictate how energy is exchanged between the crystal lattice and charge carriers or incident light, influencing everything from electrical conductivity to optical absorption and emission.

Photon-Phonon Interactions

The interaction of photons with the lattice vibrations of Bi₂S₃ is primarily investigated through spectroscopic techniques such as Raman and Fourier-transform infrared (FT-IR) spectroscopy. These methods probe the vibrational modes of the material, providing insight into its structural and dynamic properties.

Bi₂S₃ possesses an orthorhombic crystal structure belonging to the Pbnm (62) space group, with 20 atoms per primitive unit cell. mdpi.comresearchgate.net This structure gives rise to a total of 60 zone-center phonon modes. aps.org Group theory analysis classifies these modes as follows: 10A_g + 10B_₁_g + 5B_₂_g + 5B_₃_g + 5A_u + 5B_₁_u + 10B_₂_u + 10B_₃_u. aps.org Of these, the A_g, B_₁_g, B_₂_g, and B_₃_g modes are Raman-active, the B_₁_u, B_₂_u, and B_₃_u modes are infrared-active, and the A_u mode is silent. aps.org

Raman Spectroscopy Findings

Raman spectroscopy is a powerful, non-destructive technique for studying the photon-phonon interaction in Bi₂S₃. aps.org The Raman spectra of Bi₂S₃ are typically located within the 30–300 cm⁻¹ range. mdpi.com Several studies have identified the prominent Raman-active modes through both experimental measurements on nanostructures and bulk materials, and theoretical first-principles calculations. aps.orgresearchgate.netaps.org

Key experimental Raman peaks are consistently observed at approximately 186 cm⁻¹, 237 cm⁻¹, and 259-262 cm⁻¹. mdpi.comresearchgate.netnih.gov The peaks around 186 cm⁻¹ and 237 cm⁻¹ are generally assigned to the transverse A_g vibrational symmetry mode, while the peak near 260 cm⁻¹ corresponds to a longitudinal B_₁_g vibration mode. mdpi.comresearchgate.net First-principles calculations have shown good agreement with these experimental findings, with theoretical and experimental values often differing by less than 5 cm⁻¹. mdpi.com Comprehensive studies have fitted the experimental Raman spectra with multiple Lorentzian peaks, identifying numerous active modes. aps.orgacs.org For instance, a detailed study on Bi₂S₃ nanosheets identified 17 distinct Raman peaks under 532 nm laser excitation. aps.org

The interaction between photons and phonons in Bi₂S₃ can be strongly dependent on the energy of the incident photons. Studies using different laser excitation wavelengths (e.g., 532 nm, 632.8 nm, and 785 nm) have shown that the relative intensities of certain Raman peaks can change considerably. researchgate.netaps.org This phenomenon suggests a resonant Raman scattering process, where the scattering efficiency is enhanced when the laser energy approaches that of an electronic band transition in the material. aps.orgacs.org

Below is a data table comparing theoretical and experimental Raman frequencies for the prominent phonon modes in Bi₂S₃.